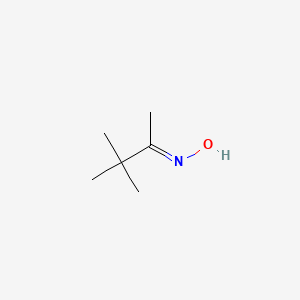

Pinacolone oxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 189815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSDDJQNHCSVSW-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2475-93-6, 10341-64-7 | |

| Record name | 3,3-Dimethyl-2-butanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinacolone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinacolone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PINACOLONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SR54C7FE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Pinacolone Oxime Formation

Abstract: This guide provides a comprehensive examination of the formation mechanism of pinacolone oxime from pinacolone and hydroxylamine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, reaction kinetics, and practical synthesis protocols. We will explore the nuanced roles of pH and catalysts, supported by detailed mechanistic diagrams and field-proven experimental procedures, to offer a thorough understanding of this fundamental organic transformation.

Introduction: The Significance of Oximes

Oximes (R₁R₂C=NOH) are a class of organic compounds formed by the condensation of an aldehyde or a ketone with hydroxylamine.[1] These structures are not merely derivatives for the purification and characterization of carbonyl compounds; they are pivotal intermediates in organic synthesis.[2][3] Their utility extends to the synthesis of amides via the Beckmann rearrangement, as well as the formation of nitriles, amines, and various nitrogen-containing heterocycles.[3][4] this compound, derived from pinacolone (3,3-dimethyl-2-butanone), serves as a classic example for studying the oximation reaction, embodying the steric and electronic effects inherent to hindered ketones.

Section 1: The Core Reaction Mechanism

The formation of an oxime from a ketone and hydroxylamine is a nucleophilic addition-elimination reaction.[5][6] The mechanism is analogous to that of imine formation and proceeds through a distinct, multi-step pathway that is highly sensitive to reaction conditions, particularly pH.[7]

The overall reaction is as follows: Pinacolone + Hydroxylamine → this compound + Water

Step 1: Nucleophilic Attack

The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of pinacolone.[5][8] The nitrogen atom, bearing a lone pair of electrons, is the nucleophilic center.[5][6] Its nucleophilicity is enhanced by the adjacent oxygen atom, an observation known as the alpha effect.[6][9] This attack leads to the breaking of the carbonyl π-bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate known as a carbinolamine.[8]

Step 2: Proton Transfer

The resulting tetrahedral intermediate is zwitterionic and unstable.[8] It rapidly undergoes intramolecular or solvent-mediated proton transfers to neutralize the charges.[8] Typically, the negatively charged oxygen atom is protonated, while the positively charged nitrogen is deprotonated, leading to a neutral carbinolamine intermediate.[8][10]

Step 3: Dehydration

The final step is the elimination of a water molecule (dehydration) from the carbinolamine intermediate.[5][10] Under acidic conditions, the hydroxyl group on the original carbonyl carbon is protonated, converting it into a good leaving group (H₂O).[8][10] The lone pair on the nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming the C=N double bond characteristic of the oxime.[8][10] A final deprotonation of the nitrogen atom yields the neutral this compound product.[10]

Mechanism Visualization

The following diagram illustrates the step-wise formation of this compound.

Caption: Reaction mechanism for this compound formation.

Section 2: The Critical Role of pH

The rate of oxime formation is profoundly dependent on the pH of the reaction medium. The reaction requires a delicate balance:

-

Acidic Conditions (pH < 4): At very low pH, the hydroxylamine nucleophile becomes protonated on its nitrogen atom ([NH₃OH]⁺).[11] This protonated form is not nucleophilic, which significantly slows down or halts the initial nucleophilic attack, thereby impeding the overall reaction.[11]

-

Optimal Acidity (pH 4-5): The reaction is fastest in weakly acidic conditions.[7][11] This pH range provides a sufficient concentration of acid to catalyze the dehydration step by protonating the carbinolamine's hydroxyl group, without excessively protonating the hydroxylamine reactant.[11]

-

Neutral to Alkaline Conditions (pH > 7): At neutral or alkaline pH, the dehydration of the carbinolamine intermediate is slow because the hydroxyl group is a poor leaving group. While the initial nucleophilic attack can occur, the overall rate is limited by the uncatalyzed elimination step.[11]

Catalysts like aniline can accelerate the reaction, especially at neutral pH, by forming a more reactive protonated Schiff base intermediate.[12][13]

Section 3: Experimental Synthesis and Protocol

A trustworthy protocol must be reproducible and provide a clear rationale for each step. The following procedure is a standard laboratory method for synthesizing this compound.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purpose |

| Pinacolone | 100.16 | 10.0 g (0.1 mol) | Ketone Substrate |

| Hydroxylamine Hydrochloride | 69.49 | 8.4 g (0.12 mol) | Nucleophile Source |

| Sodium Acetate (Anhydrous) | 82.03 | 10.0 g (0.12 mol) | Base (to free NH₂OH) & Buffer |

| Ethanol (95%) | 46.07 | 50 mL | Solvent |

| Water | 18.02 | 25 mL | Co-solvent / Workup |

Step-by-Step Protocol

-

Preparation of Hydroxylamine Solution: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate in 25 mL of water.

-

Causality: Hydroxylamine is typically supplied as its hydrochloride salt for stability. Sodium acetate, a weak base, reacts with the salt in situ to liberate the free hydroxylamine nucleophile (NH₂OH) and form a weakly acidic acetic acid buffer system, maintaining the optimal pH for the reaction.

-

-

Reactant Addition: Add 50 mL of ethanol to the flask, followed by the dropwise addition of 10.0 g of pinacolone while stirring.

-

Causality: Ethanol serves as a co-solvent to ensure both the organic pinacolone and the aqueous salt solution are miscible, creating a homogeneous reaction medium.

-

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

-

Causality: Heating accelerates the reaction rate by providing the necessary activation energy for both the addition and elimination steps. Refluxing prevents the loss of volatile reactants and solvent.

-

-

Isolation of Product: Allow the mixture to cool to room temperature, then cool further in an ice bath. The this compound will precipitate as a white solid.

-

Causality: this compound has lower solubility in the cold ethanol-water mixture than the reactants, allowing for its isolation by crystallization upon cooling.

-

-

Purification: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold water. Recrystallize the crude product from a minimal amount of hot ethanol or a hexane/ethanol mixture to obtain pure this compound.

-

Causality: Washing with cold water removes any remaining water-soluble impurities like sodium chloride. Recrystallization is a standard purification technique that removes occluded impurities, yielding a product with high purity and a sharp melting point.

-

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Section 4: Product Characterization

To validate the successful synthesis of this compound, analytical characterization is essential. The expected data provides a benchmark for confirming the identity and purity of the isolated product.

| Property | Expected Value |

| Molecular Formula | C₆H₁₃NO[14] |

| Molar Mass | 115.17 g/mol [15] |

| Appearance | White crystalline solid[16] |

| Melting Point | 77-79 °C |

| ¹H NMR | Signals corresponding to tert-butyl and methyl protons. |

| ¹³C NMR | Signals for C=N, quaternary, and methyl carbons. |

| IR Spectroscopy (KBr) | Peak around 3200-3400 cm⁻¹ (O-H stretch), ~1665 cm⁻¹ (C=N stretch). |

(Spectroscopic data can be referenced from databases like PubChem and ChemicalBook for detailed peak assignments).[15][17]

Conclusion

The formation of this compound is a classic, mechanistically rich organic reaction that serves as an excellent model for understanding nucleophilic addition to carbonyls. The reaction's progression is a finely tuned interplay of nucleophilic attack, proton transfer, and dehydration, with pH acting as the master regulator. For professionals in drug development and chemical research, a firm grasp of this mechanism and the rationale behind the associated experimental protocols is fundamental. The ability to control these factors allows for the efficient and predictable synthesis of oximes, which are crucial building blocks in the creation of more complex molecular architectures.

References

-

Beckmann Rearrangement - Master Organic Chemistry. [Link]

-

Hydroxylamine reacts with - Allen. [Link]

-

Oxime formation - Química Organica.org. [Link]

-

Formation of an Oxime from a Ketone - YouTube. [Link]

-

Oximes - BYJU'S. [Link]

-

Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog. [Link]

-

Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. [Link]

-

Hydroxylamine - Wikipedia. [Link]

-

Action of Hydroxylamine on Aldehyde and Ketone - YouTube. [Link]

-

Pinacolone - Organic Syntheses Procedure. [Link]

-

This compound | C6H13NO | CID 9561079 - PubChem. [Link]

-

The Emergence of Oxime Click Chemistry and its Utility in Polymer Science - RSC Publishing. [Link]

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH. [Link]

-

The Critical Role of pH in Ozone Reactions and Oxidation Performance. [Link]

-

Insights into the Mechanism and Catalysis of Oxime Coupling Chemistry at Physiological pH. [Link]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

-

Submitted by Francis Loiseau and André M. Beauchemin - Organic Syntheses Procedure. [Link]

-

This compound | C6H13NO | CID 9561079 - PubChem. [Link]

-

Kinetics of pinacol rearrangement in high temperature liquid water - ResearchGate. [Link]

-

Pinacol Rearrangement - Master Organic Chemistry. [Link]

-

Oxime - Wikipedia. [Link]

-

NEET 2025 Physics Question Paper with Solutions – Download PDF, Answer Key & Analysis - Aakash Institute. [Link]

-

A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PubMed Central. [Link]

-

#5 Pinacol Pinacolone Rearrangement || Oxidation with HIO4 || Lucas Test - YouTube. [Link]

-

Pinacol-Pinacolone Rearrangement reaction (Carbocation Rearrangement)MSc 1sem@itschemistrytime - YouTube. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. asianpubs.org [asianpubs.org]

- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. Hydroxylamine reacts with [allen.in]

- 6. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. Oxime formation [quimicaorganica.org]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. scbt.com [scbt.com]

- 15. This compound | C6H13NO | CID 9561079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CAS 2475-93-6: this compound | CymitQuimica [cymitquimica.com]

- 17. This compound(2475-93-6) 1H NMR spectrum [chemicalbook.com]

Introduction: The Structural Elucidation of Pinacolone Oxime

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Pinacolone Oxime

This compound (3,3-dimethyl-2-butanone oxime) is a molecule of significant interest in synthetic chemistry, often serving as a precursor or intermediate in various chemical transformations.[1] Its structure, featuring a sterically demanding tert-butyl group adjacent to an oxime functional group, presents a compelling case for detailed spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier, non-destructive technique for the unambiguous structural confirmation and stereochemical assignment of such molecules.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of spectral data, we will explore the underlying principles that govern the observed chemical shifts and signal multiplicities. We will delve into the practical aspects of sample preparation and data acquisition, and discuss the critical factors, such as solvent choice and the potential for stereoisomerism, that a researcher must consider for accurate interpretation. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals who rely on NMR for rigorous molecular characterization.

Molecular Structure and NMR Assignment Framework

To establish a clear framework for our spectral discussion, the atoms in this compound are systematically labeled. This nomenclature will be used consistently throughout the guide.

Caption: Labeled structure of this compound for NMR assignments.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is relatively simple, which is a direct reflection of the molecule's symmetry. Three distinct proton environments are expected:

-

The tert-Butyl Protons (C3, C4, C5-H): The nine protons of the three methyl groups on the quaternary carbon (C2) are chemically equivalent. Due to the absence of adjacent protons, this signal appears as a sharp singlet. Its chemical shift is typically observed in the upfield region, characteristic of aliphatic protons.

-

The Methyl Protons (C1-H): The three protons of the methyl group attached to the oxime carbon (C1) are also equivalent and appear as a singlet. This signal is expected to be deshielded (shifted downfield) relative to the tert-butyl protons due to the inductive effect of the adjacent C=N double bond.[2]

-

The Hydroxyl Proton (O-H): The proton of the oxime's hydroxyl group is acidic. Its signal is typically broad, and its chemical shift is highly variable, depending significantly on factors like solvent, concentration, and temperature due to hydrogen bonding effects.[3][4] In many spectra, this signal may be so broad as to be indistinguishable from the baseline, or it can be confirmed by a D₂O exchange experiment, where the peak disappears.

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated:

-

The tert-Butyl Carbons (C3, C4, C5): The three methyl carbons of the tert-butyl group are equivalent and appear as a single signal in the aliphatic region of the spectrum.

-

The Quaternary Carbon (C2): The quaternary carbon of the tert-butyl group will also appear as a single signal, typically with a lower intensity due to the absence of attached protons and a longer relaxation time.

-

The Methyl Carbon (C1): The carbon of the methyl group attached to the C=N bond is found downfield from the tert-butyl methyl carbons.

-

The Oxime Carbon (C1): The C=N carbon is significantly deshielded and appears far downfield, typically in the range of 150-160 ppm. This large chemical shift is characteristic of sp²-hybridized carbons double-bonded to a nitrogen atom.

Data Summary: Characteristic Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR spectral data for this compound based on typical values for similar structures.[5][6]

| Assignment | Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| tert-Butyl Group | ¹H | ~ 1.2 | Singlet (s) | 9H |

| Methyl Group | ¹H | ~ 1.8 - 2.0 | Singlet (s) | 3H |

| Hydroxyl | ¹H | Variable (e.g., 8.0 - 10.0), Broad | Broad Singlet (br s) | 1H |

| tert-Butyl Methyls (C3, C4, C5) | ¹³C | ~ 27 | Quartet (q) in coupled | - |

| Quaternary Carbon (C2) | ¹³C | ~ 38 | Singlet (s) in coupled | - |

| Methyl Carbon (C1) | ¹³C | ~ 12 - 14 | Quartet (q) in coupled | - |

| Oxime Carbon (C=N) | ¹³C | ~ 155 - 160 | Singlet (s) in coupled | - |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Part 3: Critical Factors Influencing NMR Spectra

A. The Role of Stereoisomerism (E/Z Isomers)

Oximes can exist as two geometric isomers, (E) and (Z), depending on the orientation of the hydroxyl group relative to the substituents on the C=N bond. For this compound, the isomers would be defined by the position of the -OH group relative to the methyl and tert-butyl groups.

While only one set of signals is typically observed for this compound, indicating the presence of a single, thermodynamically favored isomer, it is crucial to understand how isomerism would manifest in the NMR spectra. The most significant diagnostic tool for distinguishing E/Z isomers in oximes is ¹³C NMR spectroscopy.[7]

-

The Gamma-Gauche Effect: A key principle is the steric compression or gamma-gauche effect. A carbon atom that is syn-periplanar to the oxime oxygen atom experiences steric compression, which causes its signal to be shielded (shifted to a higher field/lower ppm value) compared to the corresponding carbon in the anti-isomer.[8] For this compound, this means the chemical shift of the methyl carbon (C1) and the tert-butyl carbons (C3, C4, C5) would differ between the E and Z forms, providing a powerful method for configurational assignment.[7]

B. Solvent Effects

The choice of deuterated solvent can significantly influence the observed chemical shifts, particularly for protons involved in hydrogen bonding.[4]

-

Protic vs. Aprotic Solvents: In aprotic solvents like CDCl₃, the acidic -OH proton of the oxime will have a chemical shift determined primarily by intermolecular hydrogen bonding between oxime molecules. In hydrogen-bond accepting solvents like DMSO-d₆, the -OH proton will form strong hydrogen bonds with the solvent, typically shifting its signal significantly downfield.

-

Carbon Shifts: While less dramatic, solvent choice can also induce minor shifts in the ¹³C spectrum due to changes in the local electronic environment. Consistency in solvent use is therefore paramount when comparing spectra.

Part 4: Experimental Protocol for NMR Analysis

This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation and spectral analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Transfer the solid to a standard 5 mm NMR tube.

-

Using a pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Securely cap the NMR tube and vortex gently until the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition (Example: 400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

For ¹H NMR:

-

Set the spectral width to approximately 16 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Set the spectral width to approximately 220-240 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction on the resulting spectrum.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and definitive fingerprint of its molecular structure. The simplicity of the ¹H spectrum, with its two characteristic singlets for the tert-butyl and methyl groups, allows for rapid confirmation of the compound's core structure. The ¹³C spectrum complements this by identifying all carbon environments, most notably the downfield signal of the C=N oxime carbon. A thorough understanding of how factors like stereoisomerism and solvent choice influence these spectra elevates the analysis from simple data collection to insightful structural elucidation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire, interpret, and report the NMR data for this compound and related compounds with scientific rigor.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9561079, this compound. [Link]

-

SpectraBase. Pinacolone. [Link]

-

Kacharova, L. M., Kacharov, A. D., & Shchekotikhin, A. E. (2020). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 25(23), 5585. [Link]

-

ResearchGate. A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. [Link]

-

YouTube. Factors Affecting Chemical Shift. (2021, March 10). [Link]

-

IvyPanda. (2024, July 6). Pinacol Rearrangement: Chemical Lab Experiment Report. [Link]

-

Science Trove. Factors influencing the chemical shift and coupling constants. [Link]

-

The Royal Society of Chemistry. Supporting Information: Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. [Link]

-

Gogoi, P., et al. (2013). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed.. Wiley. [Link]

-

Hawkes, G. E., Herwig, K., & Roberts, J. D. (1974). Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes. The Journal of Organic Chemistry, 39(8), 1017-1028. [Link]

-

Bull, S. D., et al. (2015). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 17(15), 3758-3761. [Link]

-

Chegg.com. (2019, September 20). Solved Part 4. The following question deals with the NMR. [Link]

-

ResearchGate. (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. [Link]

-

SciSpace. Structural Chemistry of Oximes. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Al-Hourani, B. J. (2016). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemical and Physical Sciences. [Link]

-

Organic Syntheses. Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. [Link]

Sources

- 1. arpgweb.com [arpgweb.com]

- 2. m.youtube.com [m.youtube.com]

- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound(2475-93-6) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(2475-93-6) 13C NMR spectrum [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

FT-IR spectroscopic analysis of Pinacolone oxime

An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of Pinacolone Oxime

Foreword: The Molecular Vibrations of an Oxime

As Senior Application Scientists, we approach molecular characterization not as a mere data generation exercise, but as a narrative. Each peak in a spectrum tells a story of a bond stretching, bending, or twisting. In the case of this compound (C₆H₁₃NO), Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and remarkably informative method to confirm its identity, assess its purity, and understand its molecular architecture. The conversion of the parent ketone, pinacolone, to its oxime derivative introduces the characteristic hydroxyl (-OH) and imine (C=N) functionalities, which serve as distinct spectroscopic reporters. This guide provides a comprehensive framework for the FT-IR analysis of this compound, grounded in the principles of vibrational spectroscopy and validated by field-proven methodologies.

The Subject Molecule: this compound

This compound, also known as 3,3-Dimethyl-2-butanone oxime, is an organic compound with the chemical formula C₆H₁₃NO.[1][2] It is synthesized from pinacolone and a hydroxylamine salt, a reaction that replaces the carbonyl group (C=O) with an oxime group (C=N-OH). This structural modification is the central theme of our spectroscopic investigation.

Below is the molecular structure of this compound, which is fundamental to understanding its vibrational modes.

Caption: Molecular structure of this compound (3,3-Dimethyl-2-butanone oxime).

The Spectroscopic Transition: From Ketone to Oxime

The core of this analysis lies in comparing the FT-IR spectrum of the final product, this compound, with its precursor, pinacolone. The disappearance of the strong carbonyl (C=O) absorption band and the appearance of new bands corresponding to the O-H and C=N groups provide unequivocal evidence of a successful conversion.

| Functional Group | Vibrational Mode | Pinacolone (Precursor) | This compound (Product) | Rationale for Change |

| Carbonyl (C=O) | Stretching (ν) | Strong, sharp band at ~1705-1715 cm⁻¹[3] | Absent | The carbonyl group is consumed during the oximation reaction. |

| Hydroxyl (O-H) | Stretching (ν) | Absent | Broad band at ~3100-3400 cm⁻¹[4][5] | Formation of the N-OH group. Broadening is due to intermolecular hydrogen bonding. |

| Imine (C=N) | Stretching (ν) | Absent | Medium band at ~1640-1680 cm⁻¹[4][5] | Formation of the carbon-nitrogen double bond of the oxime. |

| N-O | Stretching (ν) | Absent | Band at ~920-960 cm⁻¹[4] | Represents the stretching vibration of the newly formed nitrogen-oxygen single bond. |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This section details a standardized procedure for obtaining the FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, a common and reliable method requiring minimal sample preparation.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Acquire a background spectrum. This critical step measures the ambient environment and instrument response, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of crystalline this compound powder onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Set the instrument parameters. For routine characterization, the following are typical:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

Initiate the sample scan.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after analysis.

-

The logical flow of this experimental procedure is visualized below.

Caption: Workflow for FT-IR Spectroscopic Analysis using the ATR method.

In-Depth Spectral Interpretation

The FT-IR spectrum of a molecule is divided into two primary regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[6] Each provides unique structural information.

The Functional Group Region (4000-1500 cm⁻¹)

This region is characterized by stretching vibrations of specific bonds and is invaluable for identifying the key functional groups.

-

O-H Stretching (~3300 cm⁻¹): The most prominent feature indicating the presence of the oxime is a broad, strong absorption band in the 3100-3400 cm⁻¹ range.[4][5] Its breadth is a direct consequence of intermolecular hydrogen bonding between the hydroxyl hydrogen of one molecule and the nitrogen atom of another. In dilute, non-polar solutions, this band would appear much sharper and at a higher frequency.

-

C-H Stretching (~2870-2970 cm⁻¹): Strong, sharp peaks in this region are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl (CH₃) and tert-butyl groups.[4] The presence of multiple peaks here reflects the different chemical environments of the C-H bonds.

-

C=N Stretching (~1660 cm⁻¹): A band of medium intensity appearing around 1640-1680 cm⁻¹ is characteristic of the C=N (imine) double bond stretch.[4][5] This peak is typically less intense than a C=O stretch and its precise position can be influenced by conjugation or substitution, though in this compound it is relatively unambiguous.

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of absorptions arising from bending vibrations (scissoring, rocking) and skeletal vibrations of the molecule as a whole. While individual peak assignment can be complex, the overall pattern is unique to the molecule.[6][7]

-

C-H Bending (~1365-1470 cm⁻¹): Asymmetric and symmetric bending vibrations of the methyl groups appear here. A particularly strong, sharp doublet near 1365 cm⁻¹ and 1395 cm⁻¹ is highly characteristic of the tert-butyl group, providing strong evidence for the retention of this part of the molecular skeleton from the pinacolone precursor.[3]

-

N-O Stretching (~930-960 cm⁻¹): A crucial band in this region is the N-O single bond stretch, which is typically found between 920 and 960 cm⁻¹.[4] Its presence is a key confirmation of the oxime functionality.

-

O-H Bending (~1300 cm⁻¹): The in-plane bending vibration of the O-H group can sometimes be identified in this region, though it may be coupled with other vibrations.[4]

Conclusion and Validation

The FT-IR analysis of this compound is a definitive characterization technique. A successful synthesis is validated by a spectrum exhibiting the following key features: the complete absence of the pinacolone C=O stretch (~1710 cm⁻¹), the prominent appearance of a broad O-H stretch (~3300 cm⁻¹), a C=N stretch (~1660 cm⁻¹), and an N-O stretch (~940 cm⁻¹). The retention of the characteristic C-H stretching and bending frequencies for the aliphatic backbone further confirms the product's identity. This spectroscopic signature, when interpreted correctly, provides a high degree of confidence for researchers and professionals in drug development and chemical synthesis.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Hadzi, D., & Premru, L. (1961). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Spectrochimica Acta, 17, 359.

-

Vural, H., & Kara, M. (2014). Vibrational frequency analysis, FT-IR, FT-Raman, ab initio, HF and DFT studies, NBO, HOMO-LUMO and electronic structure calculations on pycolinaldehyde oxime. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 658-667. Retrieved from [Link]

-

IvyPanda. (2024). Pinacol Rearrangement: Chemical Lab Experiment Report. Retrieved from [Link]

-

OC-Praktikum. (2006). Pinacol pinacolone rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H bond) and 1643 cm −1 (C=N-OH bond). Retrieved from [Link]

-

Elixir International Journal. (n.d.). FTIR and FT Raman spectral analysis of O–Nitrobenzaldehyde Oxime. Retrieved from [Link]

-

SpectraBase. (n.d.). Pinacolone - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of polymeric (a) ketone, (b) ketoxime and (c) amide. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Interpret An FTIR Spectrum?. YouTube. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. This compound | C6H13NO | CID 9561079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to 3,3-dimethyl-2-butanone oxime: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-dimethyl-2-butanone oxime, a derivative of pinacolone, is a chemical compound with potential applications in various fields of chemical synthesis and analysis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an analysis of its spectroscopic data. Understanding these core characteristics is crucial for its effective utilization in research and development, including potential roles in medicinal chemistry and drug development as a building block or intermediate.

Molecular Structure and Identification

3,3-dimethyl-2-butanone oxime possesses a distinctive structure characterized by a tert-butyl group attached to an oxime functional group. This structure influences its reactivity and physical properties.

Systematic Information:

-

IUPAC Name: (3,3-dimethylbutan-2-ylidene)hydroxylamine

-

Molecular Formula: C₆H₁₃NO[1]

-

Molecular Weight: 115.17 g/mol [1]

-

CAS Registry Number: 2475-93-6[1]

Synthesis of 3,3-dimethyl-2-butanone oxime

The synthesis of 3,3-dimethyl-2-butanone oxime is typically achieved through the condensation reaction of 3,3-dimethyl-2-butanone (pinacolone) with hydroxylamine. This is a standard method for the preparation of oximes from ketones.[2]

Experimental Protocol: Synthesis of 3,3-dimethyl-2-butanone oxime

Materials:

-

3,3-dimethyl-2-butanone (Pinacolone)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Water

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of water. To this solution, add an equimolar amount of sodium acetate to liberate free hydroxylamine.

-

Addition of Ketone: Add a solution of 3,3-dimethyl-2-butanone in ethanol to the flask. The ethanol acts as a co-solvent to ensure miscibility of the reactants.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 1 to 3 hours to ensure the completion of the reaction.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product is then extracted with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,3-dimethyl-2-butanone oxime. Further purification can be achieved by recrystallization or chromatography if necessary.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 3,3-dimethyl-2-butanone oxime.

Physical and Chemical Properties

The physical and chemical properties of 3,3-dimethyl-2-butanone oxime are summarized in the table below. These properties are essential for handling, storage, and application of the compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and confirmation of 3,3-dimethyl-2-butanone oxime.

Infrared (IR) Spectroscopy

The NIST WebBook provides an IR spectrum for 2-Butanone, 3,3-dimethyl-, oxime.[1] Key characteristic peaks would include:

-

O-H stretch: A broad peak in the region of 3100-3500 cm⁻¹, characteristic of the hydroxyl group of the oxime.

-

C=N stretch: A peak around 1650-1690 cm⁻¹, indicating the carbon-nitrogen double bond of the oxime functionality.

-

C-H stretch: Peaks in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the methyl and tert-butyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a full spectrum is not available, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on the structure. SpectraBase provides some information on the ¹H and ¹³C NMR of 3,3-dimethyl-2-butanone oxime.[4][5]

-

¹H NMR:

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

A singlet for the three protons of the methyl group.

-

A broad singlet for the hydroxyl proton of the oxime, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the quaternary carbon of the tert-butyl group.

-

A signal for the methyl carbons of the tert-butyl group.

-

A signal for the methyl carbon attached to the C=N group.

-

A signal for the C=N carbon.

-

Mass Spectrometry

The mass spectrum of 3,3-dimethyl-2-butanone oxime would show a molecular ion peak (M⁺) at m/z = 115.1. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the N-O bond.

Potential Applications in Drug Development

While direct applications of 3,3-dimethyl-2-butanone oxime in drug development are not extensively documented, oxime functionalities are present in various biologically active molecules and can serve as important intermediates.

-

Bioisosteric Replacement: The oxime group can be used as a bioisostere for other functional groups in drug design to modulate properties like solubility, stability, and receptor binding.

-

Prodrugs: The oxime functionality can be incorporated into prodrugs, which are inactive compounds that are converted to active drugs in the body.

-

Linkers: In more complex molecules, the oxime linkage can be used as a stable and versatile linker.

Safety and Handling

Detailed toxicological properties for 3,3-dimethyl-2-butanone oxime have not been thoroughly investigated. However, based on related compounds like 2-butanone oxime, caution should be exercised. General laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[6][7] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3,3-dimethyl-2-butanone oxime is a readily synthesizable compound with a well-defined chemical structure. This guide has provided a detailed overview of its synthesis, physical and chemical properties, and spectroscopic characteristics. While its direct applications in drug development are yet to be fully explored, its structural features suggest potential as a valuable building block for medicinal chemists and researchers in the pharmaceutical sciences. Further investigation into its biological activity and reactivity is warranted to unlock its full potential.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Butanone, 3,3-dimethyl-, oxime. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-3-methyl-2-butanone oxime. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Butanone, 3,3-dimethyl-, oxime (CAS 2475-93-6). Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3-Dimethyl-2-butanone oxime - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Stenutz. (n.d.). 3-methyl-2-butanone oxime. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3-Dimethyl-2-butanone oxime - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ChemBK. (n.d.). butanone oxime. Retrieved from [Link]

-

University of the West Indies. (n.d.). 3,3-dimethyl-2-butanone (NMR Spectrum). Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3-Dimethyl-2-butanone (E)-oxime - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butanone, 3-methyl-, oxime. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.96-29-7,2-Butanone oxime Suppliers. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylethyl ketone oxime. Retrieved from [Link]

-

University of the West Indies. (n.d.). 3,3-dimethyl-2-butanone. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BUTANONE OXIME. Retrieved from [Link]

Sources

Pinacolone oxime CAS number 2475-93-6 properties

An In-depth Technical Guide to Pinacolone Oxime (CAS 2475-93-6)

Introduction

This compound (CAS 2475-93-6), systematically known as 3,3-dimethyl-2-butanone oxime or N-hydroxy-3,3-dimethylbutan-2-imine, is a ketoxime derived from pinacolone.[1] This compound serves as a versatile intermediate in organic synthesis, finding utility in the production of pharmaceuticals and agrochemicals.[1] Its structure, featuring a sterically hindered tert-butyl group adjacent to the C=NOH functionality, imparts unique reactivity, particularly in rearrangement reactions. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling for researchers and drug development professionals.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid or a colorless to pale yellow liquid, depending on purity and ambient temperature.[1][2][3] It is characterized by moderate solubility in water but exhibits good solubility in common organic solvents like methanol, ethanol, and ether.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2475-93-6 | [1][5] |

| Molecular Formula | C₆H₁₃NO | [1][5] |

| Molecular Weight | 115.17 g/mol | [5][6] |

| Appearance | White to off-white powder/crystal | [2][3] |

| Melting Point | 74.0 to 78.0 °C | [3][7] |

| Boiling Point | 172 °C | [3][4] |

| Density | 0.868 g/cm³ | [7] |

| Flash Point | 82.3 °C | [7] |

| Solubility | Soluble in Methanol | [3][4][7] |

| pKa | 12.44 ± 0.10 (Predicted) | [7] |

| LogP | 1.88 | [7][8] |

| Synonyms | 3,3-Dimethyl-2-butanone Oxime, Pinacolin Oxime | [1][3] |

Synthesis and Purification

The primary route for synthesizing this compound is the condensation reaction between pinacolone (3,3-dimethyl-2-butanone) and hydroxylamine.[9] The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the oxime.

Reaction Principle

The formation of an oxime from a ketone is a classic condensation reaction.[10] The carbonyl group (C=O) is converted into an oxime group (C=NOH), which can then participate in further chemical transformations.[1]

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard oximation methods. Researchers should adapt it based on laboratory conditions and scale.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of pinacolone in ethanol.

-

Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water. Add this aqueous solution to the ethanolic solution of pinacolone. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude this compound from a suitable solvent system, such as an ethanol/water mixture, to yield a pure crystalline product.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Spectral Analysis and Characterization

Characterization of this compound is typically performed using standard spectroscopic techniques. The data below are representative values.

Table 2: Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | Singlet | ~1.1 ppm | 9H, -C(CH₃)₃ (tert-Butyl) |

| Singlet | ~1.8 ppm | 3H, -C(=N)CH₃ (Methyl) | |

| Broad Singlet | ~8.0-9.0 ppm | 1H, -NOH (Oxime hydroxyl) | |

| ¹³C NMR | Quartet | ~20 ppm | -C(=N)CH₃ |

| Quartet | ~27 ppm | -C(CH₃)₃ | |

| Singlet | ~38 ppm | -C(CH₃)₃ | |

| Singlet | ~160 ppm | C=NOH | |

| IR Spectroscopy | Broad Band | 3100-3400 cm⁻¹ | O-H stretch |

| Sharp Band | ~1665 cm⁻¹ | C=N stretch | |

| Band | ~945 cm⁻¹ | N-O stretch |

Note: Spectral data are approximate and can vary based on solvent and instrumentation. Data are inferred from typical values for similar structures.[9][11][12][13]

Chemical Reactivity and Mechanistic Insights

This compound's reactivity is dominated by the oxime functional group. It is stable under normal conditions but can undergo hydrolysis or oxidation under specific circumstances.[1] Key reactions include rearrangements, reductions, and hydrolysis.

The Beckmann Rearrangement

The most significant reaction of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an N-substituted amide.[14][15] This reaction is stereospecific; the group anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates.[15][16][17] For this compound, the bulky tert-butyl group's migration aptitude is a key point of interest. The reaction is catalyzed by strong acids like sulfuric acid, polyphosphoric acid, or reagents like tosyl chloride and phosphorus pentachloride.[15]

The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[10][14] This is followed by a concerted[1][18]-shift where the migrating group moves from carbon to nitrogen as water is expelled, forming a nitrilium ion intermediate.[10][17] This intermediate is then attacked by water, and after tautomerization, yields the final amide product.[14]

Caption: Mechanism of the acid-catalyzed Beckmann Rearrangement.

Other Reactions

-

Reduction: Oximes can be reduced to form primary amines.[9] Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed to convert this compound into 3,3-dimethyl-2-butylamine.

-

Hydrolysis: Under heating with inorganic acids, oximes can be hydrolyzed back to the corresponding ketone (pinacolone) and hydroxylamine.[9]

Applications in Chemical Synthesis

This compound is primarily valued as a synthetic intermediate.[1] The products derived from its transformations have applications in various fields:

-

Pharmaceuticals: The N-substituted amides produced via the Beckmann rearrangement are important structural motifs in medicinal chemistry.

-

Agrochemicals: The parent ketone, pinacolone, is a precursor for fungicides and plant growth regulators like triadimefon and paclobutrazol.[] Derivatives of its oxime can serve as intermediates in the synthesis of novel agrochemical agents.

-

Ligand Synthesis: Oximes are known to act as ligands for metal ions, and this compound can be used to synthesize specific chelating agents.[9]

Safety and Handling

This compound is an irritant and should be handled with care.[1][2] It may cause skin, eye, and respiratory tract irritation.[2] May cause an allergic skin reaction.[2]

Table 3: Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Category | Description | Recommended PPE | First Aid Measures |

| Eye Irritation | Causes serious eye irritation.[2] | Chemical splash goggles or face shield.[18][20] | Immediately flush eyes with plenty of water for at least 15 minutes.[2][18] |

| Skin Irritation | Causes skin irritation; may cause an allergic skin reaction.[2] | Appropriate protective gloves (e.g., Nitrile rubber).[2][18] | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][18] |

| Inhalation | May cause respiratory irritation.[2] | Use in a well-ventilated area or with a NIOSH/MSHA approved respirator.[18] | Remove to fresh air. If not breathing, give artificial respiration.[2][18] |

| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using. | Clean mouth with water and drink plenty of water. Get medical attention if symptoms occur.[2] |

Handling and Storage:

-

Handling: Avoid contact with skin and eyes and avoid breathing dust or vapor.[2][20] Wash thoroughly after handling.[18]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][18] Keep containers tightly closed.[2][18]

References

-

Material Safety Data Sheet - Pinacolone. Cole-Parmer. [Link]

-

This compound | C6H13NO | CID 9561079. PubChem - NIH. [Link]

-

SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. [Link]

-

Pinacolin Oxime 2475-93-6. TCI (Shanghai) Development Co., Ltd.. [Link]

-

Pinacolone. Organic Syntheses Procedure. [Link]

-

Pinacolone - Spectra. SpectraBase. [Link]

-

3028 Pinacol pinacolone rearrangement. University of Regensburg. [Link]

-

Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. UCLA Chemistry. [Link]

-

Beckmann Rearrangement. Master Organic Chemistry. [Link]

-

Beckmann rearrangement. Wikipedia. [Link]

-

Lecture 8 - UNIT 8 - Hoffmann & Pinacol Rearrangement. Scribd. [Link]

-

Pinacolone - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

This compound. LookChem. [Link]

-

Catalog. Key Synthesis LLC. [Link]

-

Oxime. Wikipedia. [Link]

Sources

- 1. CAS 2475-93-6: this compound | CymitQuimica [cymitquimica.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Pinacolin Oxime | 2475-93-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. Pinacolin Oxime | 2475-93-6 | TCI Deutschland GmbH [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C6H13NO | CID 9561079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. chemscene.com [chemscene.com]

- 9. Oxime - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(2475-93-6) 1H NMR spectrum [chemicalbook.com]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]

- 15. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 16. scribd.com [scribd.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. dept.harpercollege.edu [dept.harpercollege.edu]

The Solubility Profile of Pinacolone Oxime: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of Solute-Solvent Interactions and Practical Methodologies for Drug Development Professionals and Scientists

Abstract

Pinacolone oxime (3,3-dimethyl-2-butanone oxime), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, presents a solubility profile crucial to its application in organic synthesis and formulation development. This technical guide provides a detailed examination of the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data is not extensively available in public literature, this guide elucidates the fundamental principles governing its solubility, including molecular structure, polarity, and hydrogen bonding capabilities. By understanding these core concepts, researchers can make informed decisions on solvent selection for reactions, purifications, and formulations. Furthermore, this guide furnishes a comprehensive, step-by-step experimental protocol for the precise determination of this compound's solubility, empowering scientists to generate critical data for their specific applications. Visual aids, including molecular interaction diagrams and experimental workflows, are provided to enhance comprehension and practical implementation.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, a derivative of pinacolone, serves as a key building block in the synthesis of a variety of more complex molecules. Its oxime functional group is a locus of reactivity, enabling transformations into amines, amides (via the Beckmann rearrangement), and other nitrogen-containing moieties that are prevalent in biologically active compounds. The efficiency of these synthetic transformations is often intrinsically linked to the solubility of the starting materials and reagents in the chosen solvent system. A thorough understanding of this compound's solubility is therefore not merely an academic exercise but a practical necessity for process optimization, yield maximization, and the development of robust and scalable synthetic routes.

Theoretical Framework: Deconstructing the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. To comprehend the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

Molecular Structure and Physicochemical Properties of this compound

This compound possesses a molecular formula of C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol .[1][] Its structure is characterized by a central carbon-nitrogen double bond (C=N), with the nitrogen atom bonded to a hydroxyl group (-OH) and the carbon atom attached to a methyl group and a bulky tert-butyl group.

Key structural features influencing solubility include:

-

The Oxime Functional Group (-C=NOH): This group is polar due to the electronegativity differences between carbon, nitrogen, and oxygen. The presence of the hydroxyl group is particularly significant as it can act as a hydrogen bond donor (the H of the -OH) and the nitrogen and oxygen atoms can act as hydrogen bond acceptors (via their lone pairs of electrons).[3][4][5] This capacity for hydrogen bonding is a primary determinant of its solubility in protic and other polar solvents.

-

The Alkyl Framework: The methyl and tert-butyl groups are nonpolar hydrocarbon moieties. The sterically hindering tert-butyl group contributes to the molecule's overall size and can influence how effectively solvent molecules can solvate the polar oxime group.

The interplay between the polar, hydrogen-bonding oxime group and the nonpolar alkyl regions results in a molecule of intermediate polarity.

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

The Role of the Solvent: Polarity and Intermolecular Forces

The ability of a solvent to dissolve this compound depends on its capacity to overcome the intermolecular forces holding the this compound molecules together in the crystal lattice and to form new, energetically favorable solute-solvent interactions. Key solvent properties to consider are:

-

Polarity: Polar solvents possess a significant dipole moment and are effective at solvating polar molecules. They can be further categorized into:

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can therefore act as hydrogen bond donors. They are generally excellent solvents for compounds that can also participate in hydrogen bonding, like this compound.

-

Polar Aprotic Solvents: Solvents like acetone and ethyl acetate have a dipole moment but lack a hydrogen atom that can be donated for hydrogen bonding. They can, however, act as hydrogen bond acceptors.

-

-

Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are poor at solvating polar molecules. They primarily interact through weaker van der Waals forces (London dispersion forces).

Solubility Profile of this compound in Common Organic Solvents

While precise quantitative solubility data for this compound is not widely published, a qualitative and predictive solubility profile can be constructed based on its molecular structure and the properties of common organic solvents. It is generally reported to have good solubility in polar organic solvents like ethanol and ether, and is also soluble in methanol.[4][6][7]

Predicted and Observed Solubility

The following table summarizes the predicted and observed solubility of this compound in a selection of organic solvents, categorized by their polarity and hydrogen bonding capability.

| Solvent | Type | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | High | Methanol is a polar, protic solvent capable of strong hydrogen bonding with the oxime group of this compound. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding ability make it an excellent solvent for this compound. |

| Acetone | Polar Aprotic | Moderate to High | Acetone is a polar aprotic solvent. While it cannot donate hydrogen bonds, its carbonyl oxygen can act as a hydrogen bond acceptor for the -OH group of this compound. |

| Ethyl Acetate | Polar Aprotic | Moderate | Less polar than acetone, ethyl acetate is still expected to be a reasonably good solvent due to its ability to act as a hydrogen bond acceptor. |

| Dichloromethane | Polar Aprotic | Moderate | Dichloromethane is a polar aprotic solvent that can engage in dipole-dipole interactions with this compound. |

| Diethyl Ether | Weakly Polar | Moderate | Diethyl ether has a small dipole moment and its oxygen atom can act as a hydrogen bond acceptor. |

| Toluene | Nonpolar | Low | As a nonpolar aromatic hydrocarbon, toluene is not expected to be a good solvent for the polar this compound. |

| Hexane | Nonpolar | Very Low | Hexane is a nonpolar alkane and is a poor solvent for polar compounds. |

Diagram 2: Solute-Solvent Interactions

Caption: Interaction of this compound with polar and nonpolar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the scarcity of published quantitative data, experimental determination of this compound's solubility is often necessary. The following protocol outlines a reliable method for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Diagram 3: Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Detailed Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to construct a calibration curve.

-

Sample Preparation: To a series of vials, add a known volume of the selected solvent. Add an excess amount of this compound to each vial to ensure a supersaturated solution.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated HPLC or GC method.

-

Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

Conclusion: A Practical Approach to Understanding this compound Solubility

While a comprehensive database of quantitative solubility data for this compound in all common organic solvents is not yet available, a strong predictive understanding can be achieved by applying the fundamental principles of "like dissolves like." The polarity of the oxime functional group and its capacity for hydrogen bonding are the primary drivers of its solubility, favoring polar protic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust and reliable method for their determination. This knowledge is indispensable for researchers in drug discovery and development, enabling them to make rational solvent choices that can significantly impact the success of their synthetic and formulation endeavors.

References

-

Chemistry Learner. (n.d.). Oxime: Definition, Structure, Formation, and Compounds. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

IUCr Journals. (2010). Different hydrogen-bonding modes in two closely related oximes. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydrogen-Bonding Patterns in Oxime/Oximato Platinum(II) Species Providing the Formation of One-Dimensional Chains, Two-Dimensional Networks, and Cages. Inorganic Chemistry. Retrieved from [Link]

- The Merck Index. (n.d.). Pinacolone.

-

National Institute of Standards and Technology. (n.d.). 2-Butanone, 3,3-dimethyl-, oxime. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetone oxime. Retrieved from [Link]

-

ChemBK. (n.d.). Acetone Oxime. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

Sources

- 1. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 3. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 5. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 6. lookchem.com [lookchem.com]

- 7. labsolu.ca [labsolu.ca]

A Researcher's Guide to the Beckmann Rearrangement of Pinacolone Oxime

This technical guide provides an in-depth exploration of the Beckmann rearrangement, with a specific focus on the mechanism as it applies to pinacolone oxime. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical insights to offer a comprehensive understanding of this classic yet relevant organic transformation.

Introduction: The Enduring Significance of the Beckmann Rearrangement

The Beckmann rearrangement, named after its discoverer Ernst Otto Beckmann, is a cornerstone of organic synthesis that facilitates the conversion of an oxime to an amide.[1][2] This acid-catalyzed transformation has found widespread application in the synthesis of a diverse array of molecules, from pharmaceuticals to industrial chemicals.[1][2] A notable industrial example is the synthesis of ε-caprolactam, the monomer for Nylon-6, from cyclohexanone oxime.[1][2][3] The reaction's elegance lies in its ability to forge a new carbon-nitrogen bond through a molecular rearrangement, offering a powerful tool for molecular construction.

This guide will dissect the intricacies of the Beckmann rearrangement by examining the specific case of this compound. Through this lens, we will explore the mechanistic nuances, the governing principles of migratory aptitude, and a practical experimental approach to this transformation.

The Substrate: this compound

Pinacolone (3,3-dimethyl-2-butanone) is a ketone characterized by the presence of a sterically demanding tert-butyl group and a methyl group flanking the carbonyl. Reaction of pinacolone with hydroxylamine yields this compound. A critical consideration for the Beckmann rearrangement is the stereochemistry of the oxime, as the rearrangement is stereospecific. The group that is anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates.[4][5]

This compound can exist as two geometric isomers, (E)- and (Z)-pinacolone oxime. The identity of the migrating group, and therefore the structure of the resulting amide, is dictated by which of these isomers is subjected to the rearrangement conditions. However, under the acidic conditions typically employed, interconversion between the (E) and (Z) isomers can occur, leading to a product ratio that often reflects the inherent migratory aptitude of the substituents.[5][6]

The Core Mechanism: A Step-by-Step Analysis

The Beckmann rearrangement of this compound proceeds through a well-established, acid-catalyzed pathway.[7][8] The following steps delineate the transformation of the oxime to the corresponding N-substituted amide:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid. This converts the hydroxyl group into a good leaving group (water).[7][8]

-

Concerted Rearrangement and Departure of the Leaving Group: This is the key step of the reaction. The group that is anti to the departing water molecule migrates to the electron-deficient nitrogen atom in a concerted 1,2-shift.[5][6] This migration occurs simultaneously with the departure of the water molecule, forming a nitrilium ion intermediate.[6]

-

Nucleophilic Attack by Water: The highly electrophilic nitrilium ion is then attacked by a water molecule present in the reaction medium.

-

Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the resulting intermediate yields the stable amide product.[7]

A critical aspect of the Beckmann rearrangement of unsymmetrical ketoximes like this compound is the concept of migratory aptitude . This refers to the relative ability of a group to migrate during the rearrangement.[9][10] The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl.[5][6][9]

In the case of this compound, the two potential migrating groups are a tert-butyl group (a tertiary alkyl group) and a methyl group. Based on the established trend, the tert-butyl group has a significantly higher migratory aptitude than the methyl group.[6][11] Therefore, the rearrangement will predominantly favor the migration of the tert-butyl group, leading to the formation of N-tert-butylacetamide.

Caption: A typical experimental workflow for the Beckmann rearrangement of this compound.

Conclusion